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Compound of Interest

4-Hydroxymethylphenoxyacetic
Compound Name: o
aci

Cat. No.: B556543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxymethylphenoxyacetic acid (CAS No. 68858-21-9), a compound of interest in various
research and development sectors. This document presents available Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for
acquiring such data, and a logical workflow for spectral analysis.

Core Spectroscopic Data

At present, publicly available, detailed quantitative spectroscopic data for 4-
Hydroxymethylphenoxyacetic acid is limited. While the existence of tH NMR, 3C NMR, and
IR spectra is indicated in various chemical databases, specific peak assignments, chemical
shifts, and coupling constants are not readily accessible in a consolidated format. This guide,
therefore, presents a compilation of expected spectral characteristics based on the compound's
structure and general spectroscopic principles, alongside data for a structurally similar
compound for comparative purposes.

Table 1: Predicted *H NMR Spectral Data for 4-Hydroxymethylphenoxyacetic Acid
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Chemical Shift (5,

Protons Multiplicity Integration
ppm) Range
-COOH 10.0-13.0 Singlet (broad) 1H
Ar-H (adjacent to -
6.8-7.0 Doublet 2H
OCH2COOH)
Ar-H (adjacent to -
72-74 Doublet 2H
CH20H)
-O-CH2-COOH 46-4.8 Singlet 2H
Ar-CH2-OH 4.4-46 Singlet 2H
Variable (depends on
-CH2-OH solvent and Singlet or Triplet 1H
concentration)

Table 2: Predicted 13C NMR Spectral Data for 4-Hydroxymethylphenoxyacetic Acid

Carbon Atom

Chemical Shift (6, ppm) Range

-COOH 170 - 175
Ar-C (quaternary, attached to -OCH2COOH) 155 - 160
Ar-C (quaternary, attached to -CH20H) 135 - 140
Ar-CH (adjacent to -CH20H) 128 - 132
Ar-CH (adjacent to -OCH2COOH) 114 -118
-O-CH2-COOH 65-70

Ar-CH2-OH 60 - 65

Table 3: Predicted FT-IR Spectral Data for 4-Hydroxymethylphenoxyacetic Acid
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Absorption Range

Functional Group Intensity Description
(cm™)
O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad O-H Stretch
O-H (Alcohol) 3200 - 3600 Strong, Broad O-H Stretch
C-H (Aromatic) 3000 - 3100 Medium C-H Stretch
C-H (Aliphatic) 2850 - 3000 Medium C-H Stretch
C=0 (Carboxylic Acid) 1680 - 1740 Strong C=0 Stretch
C=C (Aromatic) 1450 - 1600 Medium to Weak C=C Stretch
C-O (Etherand 1000 - 1300 Strong C-O Stretch

Alcohol)

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and FT-IR spectra of
solid organic compounds like 4-Hydroxymethylphenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the molecular structure.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 4-Hydroxymethylphenoxyacetic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or MeOD).
The choice of solvent is critical to avoid overlapping signals with the analyte.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution to provide a reference signal at 0.00 ppm.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).
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» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

e Instrument Background: Record a background spectrum of the clean ATR crystal to subtract
atmospheric and instrumental interferences.

o Sample Application: Place a small amount of the solid 4-Hydroxymethylphenoxyacetic
acid powder directly onto the ATR crystal.

o Pressure Application: Apply consistent pressure using the instrument's pressure clamp to
ensure good contact between the sample and the crystal.

e Spectrum Acquisition: Collect the FT-IR spectrum, typically in the range of 4000 to 400 cm~1.
Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: Perform a baseline correction and label the significant absorption peaks.

Logical Workflow and Visualization

The process of spectroscopic analysis follows a logical progression from data acquisition to
structural elucidation.
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Caption: Workflow for Spectroscopic Analysis of 4-Hydroxymethylphenoxyacetic Acid.

This guide serves as a foundational resource for the spectroscopic characterization of 4-
Hydroxymethylphenoxyacetic acid. As more specific, verified data becomes publicly
available, this document will be updated to provide the scientific community with the most
accurate and comprehensive information.

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxymethylphenoxyacetic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556543#spectroscopic-data-nmr-ir-of-4-
hydroxymethylphenoxyacetic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b556543?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

